1-(2-Ethylbutyl)-1H-imidazole

Description

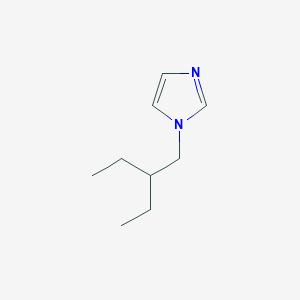

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-(2-ethylbutyl)imidazole |

InChI |

InChI=1S/C9H16N2/c1-3-9(4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

YTDSNGSFMKIWFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Ethylbutyl 1h Imidazole

Established Synthetic Routes to N-Alkyl Imidazoles

The synthesis of N-alkyl imidazoles, including 1-(2-ethylbutyl)-1H-imidazole, has traditionally relied on several well-established methodologies. These routes are foundational to the construction of this class of compounds.

Direct N-Alkylation of 1H-Imidazole

The most common and direct approach for synthesizing N-alkyl imidazoles is the N-alkylation of the imidazole (B134444) ring. nih.govsioc-journal.cn This reaction typically involves the deprotonation of 1H-imidazole with a base to form an imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an alkyl halide. For the synthesis of this compound, this would involve reacting 1H-imidazole with a 2-ethylbutyl halide, such as 2-ethylbutyl bromide or iodide.

The choice of base and solvent is critical to the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). researchgate.net Solvents are typically polar aprotic, such as dimethylformamide (DMF) or acetone. researchgate.netlookchem.com The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired N-1 alkylated product and minimize the formation of byproducts. lookchem.com

A sustainable approach to N-alkylation has been developed using an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, which avoids volatile organic solvents. researchgate.netlookchem.com This method has shown high yields and enhanced reaction rates due to the micellar catalysis provided by SDS. researchgate.net For less reactive alkyl halides, the reaction may require heating to between 55-60°C. researchgate.netlookchem.com

| Reagent | Base | Solvent | Conditions | Yield |

| 1H-Imidazole, 2-Ethylbutyl Bromide | NaH | DMF | Room Temp | Good |

| 1H-Imidazole, 2-Ethylbutyl Iodide | K2CO3 | Acetone | Reflux | Moderate-Good |

| 1H-Imidazole, 2-Ethylbutyl Bromide | NaOH/SDS | Water | 55-60°C | High |

Cycloaddition and Ring-Forming Reactions

While direct alkylation is prevalent, cycloaddition and other ring-forming reactions represent alternative strategies for constructing the N-substituted imidazole core. These methods often build the imidazole ring from acyclic precursors. Formal [3+2] cycloaddition reactions, for instance, can be employed to create the five-membered imidazole ring. rsc.orgrsc.org One such reaction involves the use of N-methylimidazole as a masked hydrogen cyanide in a reaction with hydrazonoyl chloride. rsc.orgrsc.org

Although not as direct for synthesizing a pre-defined N-alkyl derivative like this compound, these methods are powerful for creating diverse and highly substituted imidazoles. researchgate.net The synthesis of 1,2,4-trisubstituted 1H-imidazoles, for example, can be achieved through a one-pot, four-component reaction involving a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Novel and Optimized Synthetic Approaches for this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of N-alkyl imidazoles. These novel approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents.

Catalyst-Mediated Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalysts have been explored to improve the efficiency and selectivity of the N-alkylation reaction.

Phase-Transfer Catalysis: Polyethylene glycols (PEG) and their monoethers have been used as phase-transfer catalysts for the N-alkylation of imidazoles, offering a safer alternative to crown ethers. sioc-journal.cn

Solid-Base Catalysis: Alkali-metal doped carbons have been reported as effective solid-base catalysts for the N-alkylation of imidazole with alkyl halides. rsc.orgresearchgate.net The use of a Cs+-Norit carbon catalyst under ultrasound activation has been shown to produce N-substituted imidazoles in high yields (>80%) in a solvent-free procedure. rsc.orgrsc.org

Zeolite Catalysis: Acidic zeolite catalysts, such as BASF-F160, have been used in continuous flow reactors for the N-alkylation of imidazole with alcohols at high temperatures (300–390 °C) and pressures (90 bar). thalesnano.comresearchgate.net This method is particularly attractive for its simple work-up, as water is the only byproduct. thalesnano.com

Palladium Catalysis: Palladium complexes have been used in multicomponent reactions to synthesize complex imidazole derivatives. rhhz.net

| Catalyst | Reactants | Conditions | Key Advantages |

| Cs+-Norit Carbon | Imidazole, 1-Bromobutane | Ultrasound, Solvent-free | High yield, Green procedure. rsc.orgrsc.org |

| Acidic Zeolite (BASF-F160) | Imidazole, Alcohols | Continuous flow, 300-390°C, 90 bar | Simple work-up, Water as only byproduct. thalesnano.comresearchgate.net |

| Polyethylene Glycols (PEG) | Imidazole, Alkyl Halides | Phase-transfer conditions | Safer than crown ethers. sioc-journal.cn |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. organic-chemistry.orgrsc.orgresearchgate.net

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions, yielding products in 80–96% yields. organic-chemistry.org While this specific example leads to a more substituted imidazole, the principles can be adapted. For instance, a three-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can be used to synthesize tetrasubstituted imidazoles. irost.ir

Enzyme-catalyzed one-pot synthesis has also been reported for N-substituted imidazole derivatives, showcasing the potential for biocatalysis in this area. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact.

Solvent-Free Synthesis: Several methods have been developed that avoid the use of hazardous organic solvents. rsc.orgajgreenchem.com For example, the N-alkylation of imidazole can be carried out under solvent-free conditions using ultrasound promotion and a solid-base catalyst. rsc.org Another approach involves the solvent-free reaction of imidazole with tert-butyl chloroacetate. ajgreenchem.com

Aqueous Media: The use of water as a solvent is a key aspect of green chemistry. N-alkylation of imidazoles has been successfully performed in an alkaline water-SDS system. researchgate.netlookchem.com

Continuous Flow Chemistry: Continuous flow processes, such as those using zeolite catalysts, offer a sustainable method for producing N-alkyl imidazoles with high productivity and simple work-up procedures. thalesnano.comresearchgate.net

Reaction Mechanism Studies in the Formation of this compound

The formation of this compound can be understood by examining the reaction mechanisms of the primary synthetic routes: the Debus-Radziszewski synthesis and the N-alkylation of imidazole.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski reaction is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org For the synthesis of this compound, the reactants would be glyoxal, formaldehyde, ammonia, and 2-ethylbutylamine. While the precise reaction mechanism is not definitively established, it is generally accepted to occur in two main stages. wikipedia.org

In the initial stage, the dicarbonyl compound, glyoxal, reacts with ammonia to form a diimine intermediate. wikipedia.org Subsequently, this diimine condenses with formaldehyde. The primary amine, 2-ethylbutylamine, is then incorporated to yield the final 1-substituted imidazole. A modification of this general method, where one equivalent of ammonia is replaced by a primary amine, directly affords N-substituted imidazoles in good yields. wikipedia.org

A proposed mechanism for the formation of substituted imidazoles involves the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then reacts with the aldehyde. scribd.com Theoretical studies on the formation of 2-methylimidazole (B133640) from glyoxal, acetaldehyde, and ammonia suggest that the most favorable pathway involves the condensation of amine intermediates rather than imine structures. ijprajournal.com The reaction is influenced by the acidity of the medium; conducting the reaction in an acidic environment can suppress side reactions and improve yields, particularly for certain substituted imidazoles. tandfonline.com

N-Alkylation of Imidazole

The N-alkylation of imidazole is a common method for preparing 1-substituted imidazoles. In the case of this compound, this would involve the reaction of imidazole with a 2-ethylbutyl halide, such as 2-ethylbutyl bromide. The reaction mechanism is generally considered to be a nucleophilic substitution.

The reaction can proceed via two main pathways depending on the reaction conditions. In a basic medium, the imidazole anion is formed, which then acts as a nucleophile. This process is described by an SE2cB (Substitution Electrophilic second-order conjugate base) kinetic model. otago.ac.nz The regioselectivity of the alkylation on unsymmetrical imidazoles is influenced by both steric and electronic factors. For the unsubstituted imidazole ring, these factors are not a concern. The use of a base like sodium hydroxide or potassium carbonate is common to facilitate the formation of the imidazolate anion. beilstein-journals.orggoogle.com

Alternatively, under neutral conditions, the free base of imidazole acts as the nucleophile in what is generally considered an SE2' (Substitution Electrophilic second-order prime) process. otago.ac.nz Steric hindrance from both the substituent on the imidazole ring (if any) and the incoming alkylating agent plays a significant role in determining the reaction's outcome. otago.ac.nz

Table 1: Synthetic Methodologies for this compound

| Methodology | Reactants | Reagents/Catalysts | General Conditions | Key Findings & Citations |

| Debus-Radziszewski Synthesis | Glyoxal, Formaldehyde, 2-Ethylbutylamine, Ammonia (or Ammonium Salt) | Acid or Base catalyst (optional) | Typically heated in a solvent like alcohol or acetic acid. | A versatile one-pot synthesis for substituted imidazoles. Yields can be influenced by reaction medium acidity. wikipedia.orgijprajournal.comtandfonline.com |

| N-Alkylation of Imidazole | Imidazole, 2-Ethylbutyl halide (e.g., bromide) | Base (e.g., NaOH, K₂CO₃, NaH) | Reaction in a solvent such as DMF, THF, or acetone, often with heating. | A straightforward method for introducing alkyl groups to the nitrogen of the imidazole ring. The choice of base and solvent can affect reaction efficiency. otago.ac.nzbeilstein-journals.orgresearchgate.net |

| N-Alkylation with Sodium Imidazolate | Sodium Imidazolate, 2-Ethylbutyl bromide | - | Reaction in a solvent like THF under an inert atmosphere. | Utilizes a pre-formed imidazolate salt as a powerful nucleophile, potentially leading to cleaner reactions. researchgate.net |

Chemical Transformations and Reactivity Profiles of 1 2 Ethylbutyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is more reactive towards electrophiles than other five-membered aromatic heterocycles like pyrazole. globalresearchonline.netuobabylon.edu.iq Electrophilic substitution typically occurs at the C-4 and C-5 positions, as attack at the C-2 position leads to a less stable cationic intermediate. globalresearchonline.netuobabylon.edu.iq In cases where the C-4 and C-5 positions are blocked, substitution can occur at the C-2 position. uobabylon.edu.iq The 2-ethylbutyl group at the N-1 position does not significantly alter this general reactivity pattern, although it may influence the regioselectivity due to steric effects.

Common electrophilic aromatic substitution reactions applicable to the imidazole ring include nitration, halogenation, and sulfonation. uobabylon.edu.iq

Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq For 1-(2-ethylbutyl)-1H-imidazole, this reaction is expected to yield a mixture of 1-(2-ethylbutyl)-4-nitro-1H-imidazole and 1-(2-ethylbutyl)-5-nitro-1H-imidazole.

Halogenation: Halogenation of the imidazole ring is readily achieved. For instance, bromination can be carried out with bromine in a solvent like chloroform (B151607), often leading to poly-substituted products. uobabylon.edu.iq Iodination can be performed with iodine under alkaline conditions. uobabylon.edu.iq

Sulfonation: Sulfonation of imidazole can be accomplished using fuming sulfuric acid or disulfuric acid at elevated temperatures, resulting in the formation of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid. uobabylon.edu.iq

| Reaction Type | Reagents and Conditions | Expected Major Products for this compound |

| Nitration | Nitric acid in sulfuric acid uobabylon.edu.iq | 1-(2-Ethylbutyl)-4-nitro-1H-imidazole and 1-(2-Ethylbutyl)-5-nitro-1H-imidazole |

| Bromination | Bromine in chloroform uobabylon.edu.iq | 1-(2-Ethylbutyl)-2,4,5-tribromo-1H-imidazole |

| Iodination | Iodine in alkaline solution uobabylon.edu.iq | 1-(2-Ethylbutyl)-2,4,5-triiodo-1H-imidazole |

| Sulfonation | Disulfuric acid at 100°C uobabylon.edu.iq | This compound-4-sulfonic acid and this compound-5-sulfonic acid |

Nucleophilic Reactivity at Imidazole Ring Positions

The electron-rich nature of the imidazole ring makes it generally unreactive towards nucleophilic substitution, unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net However, the nitrogen atoms of the imidazole ring exhibit nucleophilic character. The pyridine-type nitrogen (N-3) possesses a lone pair of electrons and is the primary site of nucleophilic attack by electrophiles, leading to the formation of imidazolium (B1220033) salts.

For this compound, the N-1 position is already alkylated. The N-3 nitrogen can still act as a nucleophile, for example, in reactions with alkyl halides to form 1-(2-ethylbutyl)-3-alkyl-1H-imidazolium halides. This quaternization reaction is a common feature of N-substituted imidazoles.

Direct nucleophilic substitution on the carbon atoms of the imidazole ring is rare. However, lithiation at the C-2 position can be achieved using strong bases like organolithium reagents, followed by reaction with an electrophile. This process, while involving a nucleophilic intermediate (the lithiated imidazole), ultimately results in the substitution of a hydrogen atom.

| Position | Reactivity Type | Reagents and Conditions | Expected Product |

| N-3 | N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | 1-(2-Ethylbutyl)-3-methyl-1H-imidazolium iodide |

| C-2 | Deprotonation followed by electrophilic quench | 1. n-Butyllithium2. Electrophile (e.g., CO₂) | This compound-2-carboxylic acid |

Oxidative Transformations of this compound

The imidazole ring is generally quite stable towards oxidation. uobabylon.edu.iq However, under specific conditions, it can undergo oxidative transformations. For instance, strong oxidizing agents like hydrogen peroxide can lead to ring cleavage, forming products like oxamide. uobabylon.edu.iq The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, suggesting a complex reaction mechanism that can lead to various ring-opened and functionalized products. rsc.org

Some substituted imidazoles, particularly those with aryl groups, can undergo photo-oxidation reactions. rsc.org While specific studies on the oxidation of this compound are not prevalent, it is expected that the imidazole ring would show high stability to common oxidizing agents. Harsh oxidative conditions would likely also affect the 2-ethylbutyl side chain.

| Oxidizing Agent | Conditions | Potential Products |

| Hydrogen Peroxide | Not specified uobabylon.edu.iq | Ring-opened products (e.g., derivatives of oxamide) |

| Hydroxyl Radicals (Atmospheric) | Gas-phase reaction rsc.org | Complex mixture of oxidized and ring-opened products |

Reductive Transformations of this compound

The imidazole ring is exceptionally stable to reduction. uobabylon.edu.iq Catalytic hydrogenation or reduction with common reducing agents typically does not affect the aromatic imidazole core. This stability is a consequence of the aromaticity of the ring system. Therefore, selective reduction of other functional groups in a molecule containing an imidazole ring can often be achieved without affecting the imidazole moiety. There are no common reductive transformations reported for the simple 1-alkyl-1H-imidazole ring system under standard laboratory conditions.

Side-Chain Modification Reactions on the 2-Ethylbutyl Moiety

The 2-ethylbutyl side chain of this compound is an alkyl group and is expected to undergo reactions typical of alkanes. These reactions would generally require more forcing conditions than those needed to modify the imidazole ring.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the 2-ethylbutyl group could undergo free-radical halogenation with reagents like N-bromosuccinimide (NBS) or chlorine gas. The substitution would likely occur preferentially at the tertiary carbon atom of the side chain due to the higher stability of the resulting tertiary radical.

Oxidation: Strong oxidizing agents under harsh conditions could potentially oxidize the alkyl side chain. The products would depend on the specific reagents and conditions used, but could include alcohols, ketones, or carboxylic acids, likely with some degradation of the molecule.

| Reaction Type | Reagents and Conditions | Potential Products |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | Mixture of brominated side-chain isomers, with preference for the tertiary position |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄), heat | Alcohols, ketones, or carboxylic acids on the side chain; potential for ring degradation |

Ring-Opening and Rearrangement Processes

While the imidazole ring is generally stable, it can undergo ring-opening reactions under certain conditions. For example, reaction with benzoyl chloride in the presence of sodium hydroxide (B78521) can lead to cleavage of the imidazole ring to form N,N'-dibenzoyl-1,2-diaminoethylene derivatives. uobabylon.edu.iq

Imidazoles can also act as nucleophiles to open other rings, such as epoxides. The reaction of an imidazole with an epoxide, typically under heating and solvent-free conditions, results in the regioselective formation of a 1-(β-hydroxyalkyl)imidazole, where the imidazole ring itself remains intact. researchgate.net

Rearrangement reactions of the this compound are not commonly reported. N-alkylimidazoles can isomerize to 2-alkylimidazoles at very high temperatures (in a red-hot tube), but this is a very drastic and generally low-yielding process. uobabylon.edu.iq

Advanced Spectroscopic and Structural Characterization of 1 2 Ethylbutyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 1-(2-Ethylbutyl)-1H-imidazole, distinct signals are expected for the protons of the imidazole (B134444) ring and the 2-ethylbutyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the imidazole ring and the aliphatic character of the alkyl chain.

The protons on the imidazole ring are anticipated to appear in the downfield region due to the aromatic and electron-deficient nature of the ring. The proton at the C2 position (H-2) is expected to be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions (H-4 and H-5) will appear as distinct signals, likely singlets or narrow doublets depending on the solvent and resolution, at slightly higher fields than H-2.

The protons of the 2-ethylbutyl group will exhibit characteristic aliphatic signals. The methylene (B1212753) protons attached to the imidazole nitrogen (N-CH₂) are expected to be the most downfield among the alkyl protons due to the direct attachment to the electronegative ring system. The methine proton (CH) will show a multiplet due to coupling with the adjacent methylene and methyl protons. The methylene protons of the ethyl groups (CH₂) and the terminal methyl protons (CH₃) will appear in the upfield region, with their multiplicities determined by the number of neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (imidazole) | 7.5 - 7.7 | s |

| H-4 (imidazole) | 7.0 - 7.2 | s |

| H-5 (imidazole) | 6.8 - 7.0 | s |

| N-CH₂ | 3.9 - 4.1 | d |

| CH (methine) | 1.7 - 1.9 | m |

| CH₂ (ethyl) | 1.2 - 1.4 | m |

Note: Predicted values are based on typical chemical shifts for N-alkylimidazoles and related structures. s = singlet, d = doublet, t = triplet, m = multiplet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazole ring are expected to resonate in the downfield region, typically between 115 and 140 ppm. The C2 carbon is generally the most deshielded due to its position between two nitrogen atoms. The C4 and C5 carbons will appear at higher fields compared to C2.

The carbon atoms of the 2-ethylbutyl group will appear in the aliphatic region of the spectrum. The carbon of the N-CH₂ group will be the most downfield of the alkyl carbons. The methine carbon (CH) and the methylene carbons (CH₂) will have intermediate chemical shifts, while the terminal methyl carbons (CH₃) will be the most shielded and appear at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | 135 - 138 |

| C4 (imidazole) | 128 - 130 |

| C5 (imidazole) | 118 - 120 |

| N-CH₂ | 50 - 55 |

| CH (methine) | 38 - 42 |

| CH₂ (ethyl) | 24 - 28 |

Note: Predicted values are based on typical chemical shifts for N-alkylimidazoles.

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the 2-ethylbutyl chain, correlations would be expected between the N-CH₂ protons and the methine (CH) proton, between the methine proton and the adjacent methylene (CH₂) protons, and between the methylene protons and the terminal methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal of the N-CH₂ group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those between the N-CH₂ protons and the C2 and C5 carbons of the imidazole ring, confirming the point of attachment of the alkyl group. Correlations within the alkyl chain would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the through-space relationships between protons on the imidazole ring and those on the 2-ethylbutyl substituent, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the imidazole ring are expected in the 3100-3150 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring would appear in the 1500-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the 2-ethylbutyl group would be observed between 2850 and 3000 cm⁻¹. C-H bending vibrations for the alkyl group would be found in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. The C-H stretching and bending vibrations of both the imidazole ring and the alkyl chain would also be observable.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Imidazole C-H Stretch | 3100 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Imidazole Ring Stretch (C=N, C=C) | 1500 - 1600 |

| Aliphatic C-H Bend | 1350 - 1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₉H₁₆N₂), the molecular weight is 152.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 152. A prominent fragmentation pathway for N-alkylimidazoles involves the cleavage of the alkyl chain. A significant peak would likely be observed corresponding to the loss of a C₅H₁₁ radical (71 Da), resulting in an ion at m/z 81, which corresponds to the protonated imidazole ring attached to a methylene group. Another characteristic fragmentation would be the formation of the imidazolium (B1220033) cation at m/z 68. Fragmentation of the 2-ethylbutyl chain itself would also lead to a series of smaller aliphatic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 152 | [M]⁺˙ (Molecular Ion) |

| 81 | [M - C₅H₁₁]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its simple alkyl derivatives typically exhibit absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the aromatic imidazole ring. For this compound, a strong absorption band is expected in the range of 205-220 nm. The position and intensity of this band can be influenced by the solvent polarity. The presence of the alkyl group is not expected to significantly shift the absorption maximum compared to the parent imidazole molecule.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

|---|

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

As of the latest literature review, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. illinois.educam.ac.uksemanticscholar.orgcam.ac.uk However, the crystallographic analysis of structurally related substituted imidazoles provides significant insight into the likely solid-state characteristics of the title compound. By examining these analogous structures, we can infer the expected bond parameters, molecular conformation, and packing motifs.

Detailed research into a variety of substituted imidazole derivatives reveals common structural features. rsc.orgmdpi.comresearchgate.netacs.org For instance, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole shows a monoclinic system with the imidazole ring being nearly perpendicular to the attached aryl ring. iucr.org This highlights the conformational flexibility around the N1-substituent bond. Similarly, studies on other N-substituted imidazoles, such as 1H-imidazole-1-methanol, show a monoclinic crystal system and reveal the crucial role of hydrogen bonding in the supramolecular assembly. nih.govresearchgate.net

The solid-state packing of imidazole derivatives is often influenced by weak intermolecular interactions, such as C-H···N and C-H···π hydrogen bonds, as well as π-π stacking interactions between imidazole rings. rsc.orgsapub.org In the absence of strong hydrogen bond donors, like the hydroxyl group in 1H-imidazole-1-methanol, the crystal packing of this compound would likely be governed by van der Waals forces and the steric demands of the 2-ethylbutyl group.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(2,6-Diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | a = 10.339(3) Å, b = 15.111(4) Å, c = 9.531(2) Å, β = 107.93(3)° | iucr.org |

| 1H-Imidazole-1-methanol | Monoclinic | P21/n | a = 9.205(2) Å, b = 11.230(3) Å, c = 13.567(4) Å, β = 106.63(2)° | nih.govresearchgate.net |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | a = 22.1693(7) Å, b = 8.1636(6) Å, c = 25.7250(19) Å, β = 112.526(9)° | sapub.org |

| 2-(4-Fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | a = 9.2427(6) Å, b = 13.4381(9) Å, c = 19.7520(4) Å, α = 90.464(5)°, β = 99.530(5)°, γ = 106.210(6)° | sapub.org |

| 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Monoclinic | P 1 21/c 1 | a = 7.251 Å, b = 13.195 Å, c = 9.835 Å, β = 101.94° | crystallography.net |

The bond lengths and angles within the imidazole ring itself are expected to be consistent with those observed for other 1-substituted imidazoles. For example, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the bond angles within the five-membered ring are approximately 107.0° (C1-N1-C3), 105.3° (N1-C3-C2), 111.0° (C3-C2-N2), 104.7° (C2-N2-C1), and 112.0° (N2-C1-N1). iucr.org It is anticipated that the corresponding bond parameters in this compound would fall within a similar range, with minor deviations attributable to the electronic and steric influence of the 2-ethylbutyl substituent.

While a definitive crystal structure of this compound awaits experimental determination, the analysis of these related structures provides a robust framework for predicting its solid-state molecular conformation and packing behavior. Future crystallographic studies would be invaluable in confirming these hypotheses and providing a more complete understanding of its structural chemistry.

Theoretical and Computational Investigations on 1 2 Ethylbutyl 1h Imidazole

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling is a fundamental tool for investigating the electronic structure of molecules like 1-(2-Ethylbutyl)-1H-imidazole. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govirjweb.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and determine its electronic structure. nih.govresearchgate.net These calculations can predict various properties, including the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. irjweb.com

A lower HOMO-LUMO gap suggests higher reactivity. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For the imidazole (B134444) ring, the nitrogen atoms are typically electron-rich centers. chemicalbook.com

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -480 Hartree |

Note: These are representative values based on typical DFT calculations for similar imidazole derivatives.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. ekb.eg Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of the electronic structure and geometry of this compound. researchgate.netnih.gov While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for cases where DFT may not be sufficiently accurate. researchgate.net These methods can be used to calculate interaction energies, for instance, in the study of hydrogen bonding involving the imidazole ring. nih.gov

Conformational Analysis and Energetics

The 2-ethylbutyl group attached to the imidazole ring can adopt various spatial arrangements, leading to different conformers. Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com By rotating the single bonds in the 2-ethylbutyl chain, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Computational methods can be used to identify the most stable conformer, which is the one with the lowest energy. nih.gov The relative energies of other conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its interactions with other molecules. For instance, steric hindrance between the alkyl chain and the imidazole ring will play a significant role in determining the most stable conformation.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: The values are illustrative and represent a simplified rotation around one of the C-C bonds in the ethylbutyl group.

Reaction Mechanism Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. The formation of the imidazole ring itself can proceed through various pathways, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net Theoretical calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the rate of the reaction can be estimated. For reactions involving the this compound, such as electrophilic substitution on the imidazole ring, computational analysis can help predict the most likely reaction pathway and the regioselectivity of the reaction.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. brsnc.inopentextbc.ca The HOMO and LUMO are particularly important in determining the chemical reactivity of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com For this compound, the HOMO is expected to be localized primarily on the π-system of the imidazole ring, making it susceptible to electrophilic attack. The LUMO is also associated with the π-system.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. chemicalbook.com In the imidazole ring, the nitrogen atoms have a higher electron density compared to the carbon atoms. chemicalbook.com The 2-ethylbutyl group, being an alkyl group, is an electron-donating group, which can slightly increase the electron density on the imidazole ring.

Spectroscopic Property Prediction and Correlation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. researchgate.net These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted. chemicalbook.com These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of the molecule.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption wavelengths in the UV-Vis spectrum. nih.gov These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=N stretch | 1550 cm⁻¹ |

| ¹H NMR | Imidazole C2-H | 7.8 ppm |

| ¹³C NMR | Imidazole C2 | 138 ppm |

| UV-Vis | λ_max | 210 nm |

Note: These are representative values based on computational predictions for similar imidazole structures.

Coordination Chemistry and Metal Complexation of 1 2 Ethylbutyl 1h Imidazole

Ligand Properties and Donor Characteristics of the Imidazole (B134444) Nitrogen

There is no available data on the ligand properties and donor characteristics of the imidazole nitrogen in 1-(2-Ethylbutyl)-1H-imidazole.

Synthetic Strategies for Metal-Imidazolyl Complex Formation

No synthetic strategies for the formation of metal complexes with this compound have been reported in the scientific literature.

Structural Characterization of Metal Coordination Compounds

There are no published studies on the structural characterization of any metal coordination compounds involving this compound.

Catalytic Applications of this compound Metal Complexes

Homogeneous Catalysis Research

There is no research available on the use of this compound metal complexes in homogeneous catalysis.

Heterogeneous Catalysis Research

There is no research available on the use of this compound metal complexes in heterogeneous catalysis.

Design of Metal-Organic Frameworks (MOFs) with Imidazole Ligands

There are no reports on the design or synthesis of Metal-Organic Frameworks (MOFs) that incorporate this compound as a ligand.

Applications in Advanced Materials Science Featuring 1 2 Ethylbutyl 1h Imidazole

Functional Materials Development

Imidazole (B134444) derivatives are integral to the creation of various functional materials due to their versatile chemical properties. nih.gov They serve as foundational components in ionic liquids, metal-organic frameworks (MOFs), and liquid crystals. nih.gov The imidazole ring's electron-rich nature and ability to coordinate with metal ions are key to these applications. nih.gov

In the context of liquid crystals, the rigid imidazole core can be incorporated into molecules designed to exhibit mesomorphic behaviors, where the addition of flexible alkyl chains like the 2-ethylbutyl group can influence the material's transition temperatures and phase stability. nih.gov Imidazole-based ionic liquids are also a significant area of research, valued for their thermal stability and conductivity. Furthermore, imidazole derivatives are used as building blocks for nonlinear optical materials, leveraging their high electron-withdrawing potential and coplanarity. nih.gov

Polymer Chemistry and Polymer-Supported Systems

The imidazole moiety is a versatile component in polymer science. Polymers containing imidazole and its derivatives are explored for a wide range of applications, including as polyelectrolytes, ionomers, and bioactive materials. researchgate.net The imidazole group can be incorporated into polymer backbones or as a pendant group, imparting specific functionalities. For instance, vinyl-substituted imidazoles can be polymerized to create thermoresponsive polymers that exhibit upper critical solution temperature (UCST) or lower critical solution temperature (LCST) behavior in aqueous solutions, making them suitable for smart drug delivery systems. researchgate.netnih.gov

Polymer-supported systems often utilize imidazole derivatives as ligands for catalysts. nih.gov The imidazole can be anchored to a solid polymer support, which allows for the creation of heterogeneous catalysts that are easily separable from the reaction mixture, combining the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. nih.govmdpi.com These supported catalysts are employed in various organic syntheses, including multicomponent reactions to produce other complex imidazole derivatives. mdpi.com The interaction between the imidazole group and metal centers is crucial for the catalytic activity in these systems. researchgate.net

Surface Science and Adsorption Phenomena

Adsorption is a surface phenomenon where molecules from a gas or liquid phase accumulate on the surface of a solid or liquid. researchgate.net In materials science, controlling the chemistry of surfaces is critical for a vast array of technologies. nih.gov Imidazole derivatives, including 1-(2-Ethylbutyl)-1H-imidazole, are of significant interest in surface science due to their ability to adsorb onto various substrates, particularly metals.

The adsorption mechanism involves the interaction of the electron-rich imidazole ring with the metal surface. The nitrogen atoms of the imidazole ring, with their lone pair of electrons, and the π-electrons of the aromatic ring can form coordinate bonds with vacant d-orbitals of the metal atoms. bohrium.com This process can be classified as either physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), involving the formation of stronger coordination bonds. nih.gov The nature of the alkyl substituent, such as the 2-ethylbutyl group, can influence the packing density and orientation of the adsorbed molecules, thereby affecting the properties of the resulting surface film.

Corrosion Inhibition Studies by Imidazole Derivatives

One of the most significant applications of imidazole derivatives in materials science is their use as corrosion inhibitors for metals and alloys. kfupm.edu.sascispace.com Corrosion is an electrochemical process that causes enormous economic and safety challenges. kfupm.edu.sa Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen have proven to be effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. nih.govkfupm.edu.sa

Imidazole and its derivatives are particularly effective due to the presence of the nitrogen atoms and the π-electron system in the heterocyclic ring. bohrium.comresearchgate.net These features facilitate strong adsorption onto the metal surface, isolating it from the corrosive environment. kfupm.edu.sa The inhibition mechanism typically involves the inhibitor adsorbing on the metal surface, which can block the active sites for corrosion. nih.gov Most imidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. kfupm.edu.sa

The effectiveness of an imidazole-based inhibitor is influenced by its molecular structure, including the nature of substituents on the imidazole ring. Research has shown that the adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. kfupm.edu.sa The inhibition efficiency of various imidazole derivatives has been quantified in numerous studies, demonstrating their potential in protecting metals like carbon steel in acidic environments. nih.gov For example, a newly synthesized imidazole derivative showed an inhibition efficiency of up to 96% for carbon steel in a hydrochloric acid solution.

Below is a data table summarizing the performance of various imidazole derivatives as corrosion inhibitors from different studies.

| Inhibitor Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) | Carbon Steel | 0.1 M HCl | 96 | Langmuir |

| Thiazole-4-carboxylic acid (TCA) | Mild Steel | 0.1 M HCl | ~90 | Langmuir |

| 2-Methyl-1,3-thiazole-4-carboxylic acid (MTCA) | Mild Steel | 0.1 M HCl | ~90 | Langmuir |

| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenyl-1H-imidazolium (IL1) | Carbon Steel | 1% NaCl | >90 (coating) | - |

| 1,3-dipropyl-2-(4-(diethylamino)phenyl)-4,5-diphenyl-1H-imidazolium (IL2) | Carbon Steel | 1% NaCl | >90 (coating) | - |

Structure Property Relationship Spr Studies of 1 2 Ethylbutyl 1h Imidazole Derivatives

Rational Design and Synthesis of Analogues

The synthesis of 1-(2-Ethylbutyl)-1H-imidazole and its analogues typically begins with the N-alkylation of imidazole (B134444). A common method involves the reaction of imidazole with an appropriate alkyl halide, in this case, 1-bromo-2-ethylbutane, in the presence of a base such as sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org Microwave-assisted synthesis has also emerged as an efficient method for the N-alkylation of imidazoles, often leading to higher yields and shorter reaction times. orientjchem.orgresearchgate.net

Analogues with variations in the N-1 side-chain can be synthesized by employing different branched or linear alkyl halides. For instance, to study the effect of branching, one could synthesize 1-hexylimidazole (B1587475) (a linear isomer) and other branched isomers like 1-(1-ethylpropyl)-3-methylimidazolium iodide. rsc.org The synthesis of these analogues allows for a systematic investigation into how the size, shape, and flexibility of the N-1 substituent impact the molecule's properties.

The general synthetic approach for N-alkylation of imidazole is presented below:

A general reaction scheme for the N-alkylation of imidazole, where R-X represents an alkyl halide.

Furthermore, rational design principles can be applied to introduce substituents onto the imidazole ring itself. This can be achieved through various methods, such as regioselective C-H arylation, which allows for the introduction of aryl groups at specific positions on the imidazole core. nih.gov The choice of substituents is guided by the desire to modulate the electronic and steric properties of the molecule in a controlled manner.

Impact of Side-Chain Modifications on Chemical Behavior

The nature of the N-1 alkyl side-chain in 1-alkyl-imidazole derivatives has a profound impact on their physicochemical properties and, consequently, their chemical behavior. Modifications to the 2-ethylbutyl group in this compound, such as altering its length, degree of branching, or introducing functional groups, can significantly influence properties like solubility, viscosity, density, and thermal stability.

Studies on a series of 1-alkyl-3-methylimidazolium salts have shown that increasing the length of the alkyl chain generally leads to an increase in viscosity and a decrease in density. semanticscholar.org For instance, the viscosity of 1-alkylimidazoles generally increases with the number of carbon atoms in the alkyl chain. mdpi.com Branching of the alkyl chain also plays a critical role. Branched isomers tend to have lower densities compared to their linear counterparts due to less efficient packing of the molecules. mdpi.com However, the effect of branching on viscosity can be more complex, with some branched isomers exhibiting lower viscosity than their linear analogues at certain temperatures. mdpi.com

| Compound | Side-Chain Structure | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |

|---|---|---|---|

| 1-Propylimidazole | Linear | 0.989 | 2.13 |

| 1-Isopropylimidazole | Branched | 0.967 | 2.01 |

| 1-Butylimidazole | Linear | 0.971 | 3.02 |

| 1-sec-Butylimidazole | Branched | 0.952 | 3.58 |

| 1-isobutylimidazole | Branched | 0.950 | 3.58 |

The hydrophobic character of the molecule is also significantly influenced by the N-1 side-chain. Longer and more branched alkyl groups increase the lipophilicity of the imidazole derivative, which can affect its solubility in different media and its interactions with other molecules.

Electronic and Steric Effects of Substituents on the Imidazole Ring

Substituents on the imidazole ring can dramatically alter the electronic properties and steric environment of this compound derivatives. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) and the other a pyridine-type nitrogen (N-3). The N-1 nitrogen's lone pair is part of the aromatic π-system, while the N-3 nitrogen's lone pair is in an sp² orbital in the plane of the ring, making it the primary basic and nucleophilic center.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the C-2, C-4, or C-5 positions can modulate the electron density of the ring and the basicity of the N-3 nitrogen. For example, an EDG will increase the electron density, making the N-3 nitrogen more basic, while an EWG will decrease the electron density and basicity. The position of the substituent is also critical; for instance, the effect of a substituent at the C-2 position is generally more pronounced due to its proximity to both nitrogen atoms.

Steric effects arise from the spatial arrangement of atoms. The bulky 2-ethylbutyl group can sterically hinder the approach of reactants to the N-3 nitrogen and the adjacent C-2 and C-5 positions. This steric hindrance can influence the rate and regioselectivity of reactions involving the imidazole ring. For example, in copper-catalyzed reactions, a bulky N-1 alkyl group can create a specific steric environment around the metal center, influencing the reaction's efficiency and outcome. organic-chemistry.org

The interplay of electronic and steric effects is crucial in determining the reactivity of the imidazole ring. For example, in electrophilic substitution reactions, the position of attack is governed by both the activating/deactivating nature of the existing substituents and the steric accessibility of the ring carbons. globalresearchonline.net

Methodologies for Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structures. elsevierpure.com These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound and its derivatives, QSPR can be a powerful tool for predicting various chemical properties without the need for extensive experimental measurements.

The development of a QSPR model typically involves the following steps:

Data Set Preparation: A diverse set of imidazole derivatives with known experimental values for the property of interest is collected.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, quantum-chemical, or based on other molecular representations. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the property. elsevierpure.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

For imidazole-based ionic liquids, QSPR models have been successfully developed to predict properties like melting point using descriptors derived from the Simplified Molecular Input Line Entry System (SMILES) notation. researchgate.net Similarly, QSPR models have been used to predict quantum chemical properties like entropy and enthalpy of formation for imidazole derivatives. researchgate.net

A hypothetical QSPR study on this compound derivatives could aim to predict a property such as viscosity. A data set of various N-alkylated imidazoles with different side-chain lengths and branching would be compiled. Descriptors capturing the size, shape, and electronic nature of the side-chain and any ring substituents would be calculated. A regression model would then be built to establish a quantitative relationship between these descriptors and the measured viscosity. Such a model could then be used to predict the viscosity of new, unsynthesized derivatives of this compound.

The table below provides an example of the types of descriptors that could be used in a QSPR study of 1-alkyl-imidazoles.

| Descriptor Type | Example Descriptors | Property Influenced |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms | Boiling Point, Density |

| Topological | Wiener Index, Kier Shape Indices | Viscosity, Surface Tension |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Lipophilicity |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity, Basicity |

By employing these methodologies, a deeper, quantitative understanding of the structure-property relationships governing the chemical behavior of this compound and its analogues can be achieved, facilitating the design of novel compounds with tailored properties.

Future Research Directions and Emerging Paradigms for 1 2 Ethylbutyl 1h Imidazole

Innovations in Sustainable Synthesis and Green Chemistry

The future synthesis of 1-(2-Ethylbutyl)-1H-imidazole is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that often involve hazardous reagents and generate significant waste. royalsocietypublishing.org Key areas of innovation will likely include the development of catalytic processes that offer high atom economy and the use of environmentally benign solvents. arkat-usa.org

One promising approach is the adoption of continuous flow processes for the N-alkylation of imidazole (B134444). researchgate.net This technique offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. researchgate.net Researchers are likely to explore the use of solid acid catalysts, such as zeolites, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. researchgate.net The primary byproduct in such a process would be water, contributing to a high atom efficiency. researchgate.net

Furthermore, the exploration of alternative, greener solvents is a critical research avenue. While many organic syntheses rely on volatile and often toxic solvents, future methodologies will likely focus on alternatives such as water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgarkat-usa.org Microwave-assisted organic synthesis (MAOS) is another green technique that could be applied to the synthesis of this compound, as it often leads to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com

| Synthesis Approach | Key Advantages | Potential Catalyst |

| Continuous Flow Synthesis | Enhanced safety, scalability, improved heat/mass transfer | Zeolites, solid acids |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Catalyst-free or various green catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable | Immobilized enzymes |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, cost-effective | Mechanochemistry (grinding) |

Advanced Characterization Techniques for Dynamic Systems

A thorough understanding of the physicochemical properties and dynamic behavior of this compound is crucial for its effective application. Future research will necessitate the use of a suite of advanced characterization techniques to probe its structural, electronic, and conformational dynamics.

Standard characterization will undoubtedly involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside mass spectrometry, to confirm the molecular structure and purity. nih.govacs.org However, to gain deeper insights, more advanced techniques will be employed. For instance, single-crystal X-ray diffraction could provide precise information on the solid-state packing and intermolecular interactions of this compound or its derivatives. iucr.orgresearchgate.net

In-situ spectroscopic techniques will be invaluable for studying the compound's behavior in dynamic systems, such as during a catalytic reaction or within a functional material. These methods allow for real-time monitoring of changes in the molecular structure and environment, providing crucial mechanistic information. The study of branched N-alkylimidazoles has shown that the molecular structure, such as branching and cyclization, significantly impacts properties like density and viscosity. researchgate.netmdpi.com Therefore, detailed characterization of these properties for this compound will be essential.

| Characterization Technique | Information Gained | Relevance |

| ¹H and ¹³C NMR | Molecular structure, purity | Fundamental structural confirmation |

| FT-IR Spectroscopy | Functional groups, bonding | Confirmation of imidazole ring and alkyl chain |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Verification of molecular formula |

| Single-Crystal X-ray Diffraction | Solid-state structure, intermolecular interactions | Understanding crystal packing and material properties |

| In-situ Spectroscopy | Real-time monitoring of reactions | Mechanistic insights in catalytic and material systems |

| Rheology and Densitometry | Viscosity, density | Understanding physical properties for solvent applications |

Development of Novel Catalytic Systems

The imidazole moiety is a well-established component in various catalytic systems, often acting as a ligand for metal centers or as an organocatalyst itself. Future research is poised to explore the potential of this compound in novel catalytic applications. The specific steric and electronic properties conferred by the 2-ethylbutyl group could lead to unique catalytic activities and selectivities.

One area of exploration is the use of this compound as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands in organometallic chemistry, known for their strong σ-donating ability and their capacity to stabilize a wide range of metal centers. Catalysts derived from this compound-based NHCs could find applications in cross-coupling reactions, metathesis, and polymerization.

Furthermore, the compound itself could be investigated as a component of task-specific ionic liquids (TSILs) for catalysis. By functionalizing the imidazole ring or the alkyl chain, it may be possible to create ionic liquids that not only serve as the reaction medium but also actively participate in the catalytic cycle. The branched alkyl chain could influence the solubility of reactants and catalysts, potentially leading to enhanced reaction rates and easier product separation.

Integration into Multifunctional Materials and Hybrid Systems

The unique properties of the imidazole ring, such as its aromaticity, hydrogen-bonding capabilities, and coordination ability, make it an attractive building block for functional materials. researchgate.net Future research will likely focus on integrating this compound into multifunctional materials and hybrid systems.

One potential application lies in the development of novel electrolytes for batteries and other electrochemical devices. Imidazole-based ionic liquids are known for their thermal stability and ionic conductivity. researchgate.net The specific structure of this compound could be tailored to optimize these properties.

Another emerging area is the use of imidazole derivatives in the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring can coordinate to metal ions, leading to the formation of extended, porous structures. These materials have potential applications in gas storage and separation, catalysis, and sensing. The 2-ethylbutyl group would project into the pores of the framework, influencing the size and chemical environment of the pores and thus the material's properties. acs.orgfigshare.com

Computational Chemistry Advancements in Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. iucr.org Future research on this compound will undoubtedly leverage these computational advancements.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. nih.govnih.gov This information can aid in the interpretation of experimental data and provide insights into the compound's reactivity. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in the liquid state or in complex environments, such as in solution or at an interface.

Moreover, the rise of machine learning (ML) and artificial intelligence (AI) in chemistry presents exciting opportunities. nih.govmdpi.comnih.gov By training ML models on existing data for other N-alkylimidazoles, it may be possible to predict the properties of this compound with a high degree of accuracy. mdpi.com This predictive capability can accelerate the discovery and optimization of new applications for the compound, reducing the need for time-consuming and expensive trial-and-error experimentation.

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity | Guiding synthesis, understanding catalytic activity |

| Molecular Dynamics (MD) | Liquid-state behavior, transport properties | Designing electrolytes, understanding solvent effects |

| Machine Learning (ML) | Physicochemical properties (viscosity, density, etc.) | Accelerating material design and screening |

| QSPR/QSAR | Structure-property/activity relationships | Predicting biological activity or material performance |

Q & A

What are the standard synthetic routes for 1-(2-Ethylbutyl)-1H-imidazole, and how can reaction efficiency be optimized?

Basic:

A common method involves coupling substituted imidazoles with haloalkanes under Ullmann-type conditions. For example, a nitrobenzene derivative reacts with 1H-imidazole in DMF with K₂CO₃ and CuI as a catalyst under argon at 120°C for 24 hours, followed by column chromatography for purification . Optimization focuses on catalyst loading (e.g., CuI at 0.1 eq.), solvent choice (polar aprotic solvents like DMF enhance reactivity), and temperature control to minimize side reactions.

Advanced:

Late-stage diversification via Pd-catalyzed cross-coupling allows regioselective functionalization. For instance, Suzuki-Miyaura reactions with aryl boronic acids or Stille couplings with organotin reagents can introduce substituents at the imidazole C-4 or C-5 positions. Key parameters include ligand selection (e.g., XPhos for bulky substrates) and solvent systems (e.g., toluene/EtOH mixtures) to improve yields .

How do researchers characterize and confirm the structure of this compound derivatives?

Basic:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR resolves alkyl chain protons (δ 0.8–1.5 ppm for ethylbutyl groups) and imidazole aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., imidazole C-2 at ~135 ppm). Elemental analysis validates stoichiometry (e.g., C: 84.64%, H: 5.14%, N: 10.21% for a biphenyl derivative) .

Advanced:

High-Resolution Mass Spectrometry (HRMS) provides exact molecular weights (e.g., [M+H]⁺ at m/z 411.51 for a benzonitrile analog). X-ray crystallography further resolves stereochemistry, as seen in studies of imidazole-based metal-organic frameworks .

What biological activities are associated with this compound analogs?

Basic:

Derivatives exhibit anticonvulsant properties, with ED₅₀ values determined via Maximal Electroshock (MES) tests. For example, 1-(naphthylalkyl)-1H-imidazoles show therapeutic indices >10 in rodent models, attributed to sodium channel modulation .

Advanced:

EGFR inhibition is explored via molecular docking. A 2-phenyl-1H-benzo[d]imidazole derivative demonstrated a binding affinity of −9.2 kcal/mol to EGFR’s ATP pocket, validated by in vitro cytotoxicity assays (IC₅₀ = 12.3 µM) .

How are computational methods applied to study this compound’s structure-activity relationships (SAR)?

Basic:

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioactivity. For instance, Comparative Molecular Similarity Indices Analysis (CoMSIA) of 44 analogs identified hydrophobic groups at the alkylene bridge as critical for anticonvulsant potency .

Advanced:

Density Functional Theory (DFT) calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis maps intermolecular interactions, such as C–H···π contacts in crystal lattices, influencing solubility .

How do researchers resolve contradictions in biological data across studies?

Methodological Approach:

Discrepancies in ED₅₀ values may arise from assay variability (e.g., MES vs. pentylenetetrazole models). Cross-validation using standardized protocols (e.g., NIH Anticonvulsant Screening Program) and meta-analysis of logP vs. bioavailability trends can reconcile results. For example, oxygen-containing bridge analogs show higher therapeutic indices in MES but lower in vitro metabolic stability .

What advanced analytical techniques validate pharmacokinetic properties?

Advanced:

- ADMET Prediction: SwissADME or pkCSM models predict blood-brain barrier penetration (e.g., logBB = 0.3 for anticonvulsant analogs) and CYP450 inhibition risks .

- In Vitro Microsomal Stability: Hepatic microsome assays quantify metabolic half-life (e.g., t₁/₂ = 45 min for a trifluoromethyl derivative), guiding lead optimization .

How are molecular docking studies designed for imidazole-based inhibitors?

Methodology:

- Target Selection: Crystal structures (e.g., EGFR PDB: 1M17) are retrieved from the RCSB PDB.

- Ligand Preparation: Imidazole derivatives are energy-minimized using MMFF94 force fields.

- Docking Protocols: AutoDock Vina or Glide with flexible side-chain sampling identifies binding poses. Post-docking MM/GBSA refines affinity scores .

What functional groups are critical for modulating biological activity?

Key Findings:

- Anticonvulsants: A 2-naphthoylmethyl group enhances sodium channel blockade (ED₅₀ = 8.2 mg/kg) .

- Antimicrobials: Sulfonyl groups (e.g., 3,4-dimethoxybenzenesulfonyl) improve Gram-positive inhibition (MIC = 2 µg/mL) by disrupting membrane integrity .

How do researchers ensure reproducibility in synthetic protocols?

Best Practices:

- Catalyst Purity: CuI must be anhydrous (<0.1% H₂O) to prevent Ullmann coupling failures .

- Chromatography: Gradient elution (e.g., pentane:EtOAc from 90:10 to 60:40) separates regioisomers with ≤5% RSD in yield .

What safety considerations are noted for handling this compound?

Guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.